2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid - 1343241-61-1

2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid

Catalog Number: EVT-1818263
CAS Number: 1343241-61-1
Molecular Formula: C9H7ClF3NO2
Molecular Weight: 253.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

{[5-(3-Chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid

  • Compound Description: This compound is a known treatment for anemia. The provided research focuses on identifying and characterizing new crystal forms (CS1, CS2, and CS3) of this compound to improve its pharmaceutical applications [].

2-Amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

  • Compound Description: This compound serves as a parent molecule for synthesizing a series of acid chloride derivatives. These derivatives were investigated for their anti-inflammatory and antioxidant activities [].

3-Chlorobenzoyl-N-(2-amino-4-chlorophenyl)anthranilic acid

  • Compound Description: This compound is an anthranilic acid derivative designed as a potential analgesic drug. Its analgesic activity, higher than the reference drug mefenamic acid, was validated through in vivo studies and supported by molecular docking studies targeting the cyclooxygenase-2 receptor [].

2-Amino-N-(3-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

  • Compound Description: This compound serves as a precursor for synthesizing acid chloride derivatives that are investigated for their anti-inflammatory, anticonvulsant, and antioxidant activities [].

2-(3-Chlorophenyl)quinoline-4-carboxamide derivatives

  • Compound Description: A series of these derivatives with varying substituents (X = H, F, OCH3, NO2) were synthesized and evaluated for their anti-breast cancer and antibacterial activities. Compound 6j, bearing a specific substituent, exhibited promising anti-breast cancer activity, while compound 6h showed potential as an antibacterial agent [].

3-Hydroxy-4-(4-chlorophenyl)butanoic acid

  • Compound Description: This racemic compound (rac-2) was successfully resolved into its enantiomers using resolving agents like 2-amino-1,2-diphenylethanol (ADPE) and cinchonidine. The study highlights the importance of hydrogen bonding and CH/π interactions in the formation of diastereomeric salts for enantioseparation [].

2-((3-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453)

  • Compound Description: BMS-687453 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. It exhibits 410-fold selectivity for PPARα over PPARγ. Its pharmacological and safety profiles in preclinical studies led to its selection as a potential treatment candidate for atherosclerosis and dyslipidemia [].

1-Amino-2-(3-hydroxypropylamino)-4-(4-chlorophenyl)imidazole hydrochloride semihydrate

  • Compound Description: This compound was synthesized as part of a broader investigation into the synthesis of l-amino-2-hydroxyalkylaminoimidazoles. The research focuses on elucidating its crystal structure, highlighting key bond lengths, angles, and intermolecular interactions [].

[3-[(2R)-[[(2R)-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acid (AJ-9677)

  • Compound Description: AJ-9677 is a potent and selective β3-adrenergic receptor (β3-AR) agonist. Developed as a potential treatment for type II diabetes and obesity, it exhibits high selectivity for human β3-AR over β2-AR and β1-AR. Oral administration of AJ-9677 in KK-Ay/Ta mice resulted in inhibited body weight gain and significant decreases in plasma glucose, insulin, free fatty acid, and triglyceride levels [].

N-(3,3,3-Trifluoropropanoyl)oxazolidinones

  • Compound Description: These compounds were used as starting materials to synthesize 3-halo-3,3-difluoropropanoic acid derivatives via a novel fluorine-halogen exchange reaction involving their silyl enolates and titanium(IV) halide [].

3-Amino-3-(4-chlorophenyl)propanoic acid

  • Compound Description: This compound, along with its corresponding phosphonic and sulfonic acid analogs, was investigated as a potential GABAB receptor antagonist [].

2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile (10a)

  • Compound Description: This compound, synthesized using Cu(OAc)2 as a catalyst, exhibited the highest antimicrobial activity among a series of 2-amino-3-cyanopyridine derivatives. It displayed potent efficacy against Candida albicans, Enterococcus faecalis, Pseudomonas aeruginosa, and Escherichia coli [].

(4-{[(5-{[(3-Chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic acid

  • Compound Description: This compound has been the subject of research focusing on identifying and characterizing its various polymorphic forms, indicating its potential pharmaceutical relevance. Several studies detail the discovery and properties of different polymorphs, including forms 1 and 2 [, , , ].

3,3,3-Trifluorolactic acid [CF3CH(OH)COOH]

  • Compound Description: The resolution of racemic 3,3,3-trifluorolactic acid into its enantiomers was explored using various chiral benzylamines. The study involved the formation and analysis of diastereomeric salts and highlighted the effectiveness of tandem crystallization strategies for efficient resolution [].

4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives

  • Compound Description: A series of valine-derived compounds, including N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles, were synthesized with a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety. These compounds were assessed for their antimicrobial activity, toxicity towards Daphnia magna, and potential mechanisms of action through in silico studies [].

4-Amino-2-(4-chlorophenyl)butyric acid (PCPGABA)

  • Compound Description: This compound, along with its enantiomers, was stereospecifically synthesized using chiral 3-(4-chlorophenyl)pyrrolidines as intermediates. The synthetic pathway involved stereoselective hydrogenation and ruthenium tetroxide oxidation steps [].

N-(4-Oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidine derivatives

  • Compound Description: This series of compounds was investigated for anti-HIV, antitubercular, and antibacterial activities. Compounds BQC7 (with a 4-nitrophenyl substituent) and BQC9 (with a 4-chlorophenyl substituent) exhibited potent activity against various bacterial strains. Notably, BQC7 also displayed promising antitubercular and anti-HIV activities [].

2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (2)

  • Compound Description: This compound serves as a key starting material for synthesizing a library of chromenes and chromeno[2,3-d]pyrimidines. It exhibits potent cytotoxic activity against A-549 and HT-29 cancer cell lines, surpassing the activity of doxorubicin [, ].

1-(4-Chlorophenyl)-3,5-diamino-1,2,4-triazole

  • Compound Description: This compound served as a reactant in multicomponent reactions with pyruvic acid and aldehydes. Unexpectedly, these reactions yielded 3-[5-amino-1-(4-chlorophenyl)-1,2,4-triazol-3-ylamino]-5-arylfuran-2-ones instead of the predicted triazolopyrimidine or triazolylpyrrolone derivatives [].

2-(3'-Bromoanilino-5-[5'-amino-1'-(4''-chlorophenyl)-1',2',3'-triazol-4'-yl]-1,3,4-thiodiazole

  • Compound Description: This compound was synthesized from a thiosemicarbazide derivative via cyclization with concentrated sulfuric acid. Its crystal structure, determined using X-ray analysis, revealed a conjugated π-bond system [].

Ethyl 3-{[(2-chlorophenyl)sulfonyl]imino}-2-{[(3,5-dimethoxyphenyl)amino]carbonyl}-3-(methylsulfanyl)propanoate

  • Compound Description: This compound belongs to a class of moderately active hydroxyacid synthase inhibitors. Its structure, confirmed by X-ray crystallography, revealed an unexpected sulfonylimine bond instead of a sulfonylamino bond. Intramolecular hydrogen bonding interactions were observed in the crystal structure [].

Tolfenamic acid [N-(2-methyl-3-chlorophenyl)anthranilic acid]

  • Compound Description: Two polymorphic forms of this non-steroidal anti-inflammatory drug (NSAID) were characterized using X-ray diffraction, revealing distinct molecular conformations and crystal packing arrangements. The study investigated the relative stability of these polymorphs [].

3-Amino-6-(4-chlorophenyl)-4-(4-isopropylphenyl) thieno[2,3-b]pyridine-2-carbohydrazide (1)

  • Compound Description: This compound was used as a key intermediate for synthesizing various thienopyrimidine derivatives (2-13). These derivatives displayed potent and selective CHK1 inhibitory activity, showing potential as orally bioavailable anticancer agents [].

2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones

  • Compound Description: A series of these compounds were synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines (MCF-7, B16, sEnd.2) and antimalarial activity against Plasmodium falciparum. The study highlighted the influence of substituents on the pyrroloquinazolinone scaffold on biological activity [].

(S)-1-((S)-2-{[1-(4-Amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765)

  • Compound Description: VX-765 is an orally available prodrug of VRT-043198, a potent and selective inhibitor of interleukin-converting enzyme/caspase-1. It shows high selectivity for caspase-1 over other caspases and demonstrates potent anti-inflammatory effects in various animal models [].

3-Amino-2-hydroxyphenylethylketone hydrochloride (1)

  • Compound Description: This compound is a crucial intermediate in the synthesis of pranlukast, a leukotriene antagonist used to treat asthma and allergic rhinitis. The reported synthesis utilizes 4-chlorophenol as the starting material and involves a five-step reaction sequence, including Fries rearrangement and reduction steps [].

2-Amino-9-(4-chlorophenyl)-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one

  • Compound Description: This compound is the product of the electro-reduction of clonazepam, a benzodiazepine drug. The electro-organic synthesis was investigated using different electrode materials and under various reaction conditions [].

3-[(N,N-Dialkylamino)alkyl/phenyl]-2-(1H)thioxo-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidine-4(3H)-ones and their derivatives

  • Compound Description: These compounds, along with their oxo analogs and 3-[(N,N-dialkylamino)alkyl]-2-chlorophenyl-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidine-4(3H)-one derivatives, were synthesized and evaluated for their H1-antihistaminic and antimicrobial activities [].

1-[2-Amino-1-(4-chlorophenyl)ethyl]-3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid

  • Compound Description: This compound was synthesized as a potential GABAB receptor antagonist. Its synthesis involves a Michael addition of methyl 3-oxo-1,3-dihydroisobenzofuran-1-carboxylate to nitrostyrenes, followed by further modifications [].

2-[(8-Hydroxyquinolinyl)-5-aminomethyl]-3-(4-chlorophenyl)-3(H)-quinazolin-4-one (HACQ)

  • Compound Description: HACQ is a ligand used to synthesize transition metal chelates. Its metal complexes with Cu, Ni, Zn, Mn, and Co were investigated for their antifungal activity. The complexes exhibited promising antifungal properties, demonstrating the potential of HACQ as a scaffold for developing new antifungal agents [].

1-(41-Isopropylphenyl)-4-(42-chlorophenyl)5,6,7,8-tetrahydro-2,4a-diazacyclopenta[cd]azulene-2-carboxylic acid arylamides

  • Compound Description: A series of these derivatives were synthesized and their antitumor activity against PC-3 prostate cancer cells was evaluated. Two of the synthesized arylamides demonstrated significant growth inhibition of PC-3 cells in vitro, surpassing the efficacy of 5-fluorouracil [, ].

Properties

CAS Number

1343241-61-1

Product Name

2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid

IUPAC Name

2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid

Molecular Formula

C9H7ClF3NO2

Molecular Weight

253.6 g/mol

InChI

InChI=1S/C9H7ClF3NO2/c10-6-3-1-2-5(4-6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16)

InChI Key

NFMBOQZZSHPESJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)(C(F)(F)F)N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(=O)O)(C(F)(F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.